2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester
Overview
Description
2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester is a complex organic compound known for its applications in medicinal chemistry and peptide synthesis. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester typically involves multiple steps. One common method includes the protection of the amine group with a Boc group, followed by the coupling of the protected amino acid with another amino acid derivative. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the sequential addition of amino acids to form the desired peptide chain. The process is highly controlled to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: Removal of the Boc protecting group under acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: Modifications of the phenyl groups or other functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: DCC and HOBt in dichloromethane.
Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.
Major Products
The major products formed from these reactions include deprotected amino acids, extended peptide chains, and oxidized derivatives of the phenyl groups.
Scientific Research Applications
2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester is widely used in scientific research, particularly in the fields of:
Medicinal Chemistry: Development of peptide-based drugs and enzyme inhibitors.
Biology: Study of protein-protein interactions and enzyme mechanisms.
Industry: Synthesis of complex peptides and proteins for pharmaceutical applications.
Mechanism of Action
The mechanism of action of this compound largely depends on its role in peptide synthesis. The Boc group protects the amine functionality, allowing for selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in further coupling reactions to form peptide bonds. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Benzyloxycarbonylamino-ethyl)-((S)-2-tert-butoxycarbonylamino-3-phenyl-propionyl)-amino-propionic acid methyl ester .
- (S)-6-Benzyloxycarbonylamino-2-((S)-2-tert-butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionylamino-hexanoic acid methyl ester .
Uniqueness
What sets 2-(2-tert-Butoxycarbonylamino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester apart is its specific structure, which allows for the formation of highly stable peptide bonds. The presence of the Boc group provides a robust protection mechanism, making it highly valuable in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-24(2,3)31-23(29)26-19(15-17-11-7-5-8-12-17)21(27)25-20(22(28)30-4)16-18-13-9-6-10-14-18/h5-14,19-20H,15-16H2,1-4H3,(H,25,27)(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVYORSLWSKRKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80916094 | |
Record name | 2-{[tert-Butoxy(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80916094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94202-58-1, 15215-74-4 | |
Record name | NSC343955 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC194644 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-{[tert-Butoxy(hydroxy)methylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80916094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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